4-(Thiazol-2-yloxy)phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

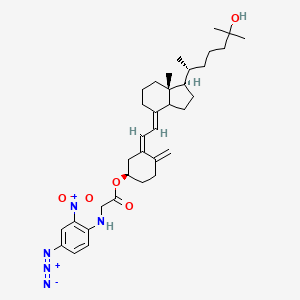

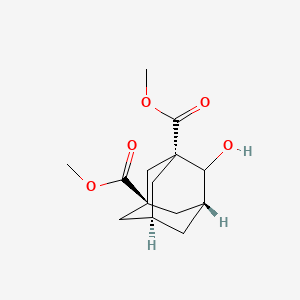

“4-(Thiazol-2-yloxy)phenylamine” is a chemical compound with the CAS Number: 105350-49-0 . Its IUPAC name is 4-((1H-1lambda3-thiazol-2-yl)oxy)aniline . The compound has a molecular weight of 193.25 .

Molecular Structure Analysis

The molecular structure of 4-(Thiazol-2-yloxy)phenylamine consists of a thiazole ring attached to a phenylamine group via an oxygen atom . The InChI code for this compound is 1S/C9H9N2OS/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6,13H,10H2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Thiazol-2-yloxy)phenylamine include a molecular weight of 193.25 . The compound is stored at room temperature .

Scientific Research Applications

Pharmaceutical Development

The thiazole moiety is a common feature in many drugs due to its bioactivity. As such, 4-(Thiazol-2-yloxy)phenylamine is a valuable precursor in the design and synthesis of new pharmaceutical agents, particularly those targeting neurological disorders or cancers.

Each of these fields leverages the unique chemical properties of 4-(Thiazol-2-yloxy)phenylamine to advance scientific knowledge and develop new technologies or treatments. The compound’s versatility underscores its importance across multiple domains of scientific research .

Future Directions

The future directions for the study of 4-(Thiazol-2-yloxy)phenylamine and related compounds could involve further exploration of their potential as anti-cancer agents . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties.

Mechanism of Action

Target of Action

Thiazole derivatives, which include 4-(thiazol-2-yloxy)phenylamine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring, a key component of this compound, is known for its aromaticity characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The thiazole ring, a key component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 4-(Thiazol-2-yloxy)phenylamine.

Result of Action

Thiazole derivatives have been associated with diverse biological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

It is known that the thiazole ring, a key component of this compound, should be stored in a dark place, under an inert atmosphere . These conditions may influence the action, efficacy, and stability of 4-(Thiazol-2-yloxy)phenylamine.

properties

IUPAC Name |

4-(1,3-thiazol-2-yloxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEZUUNVYCTDRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655922 |

Source

|

| Record name | 4-[(1,3-Thiazol-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Thiazol-2-yloxy)phenylamine | |

CAS RN |

105350-49-0 |

Source

|

| Record name | 4-[(1,3-Thiazol-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trisodium;4-[[4-chloro-6-[3-[[1-ethyl-4-methyl-6-oxido-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]-4-sulfoanilino]-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B561068.png)

![(2S,3R,4S,5R)-2-[[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-17-[(2R)-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-2-yl]-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B561074.png)

![3-(Benzo[d]thiazol-2-ylthio)propan-1-amine](/img/structure/B561078.png)